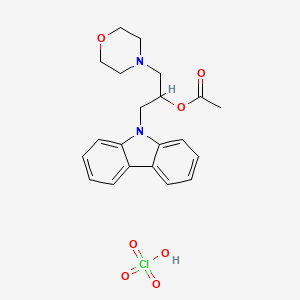

1-(9H-咔唑-9-基)-3-吗啉代丙烷-2-基乙酸高氯酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“1-(9H-carbazol-9-yl)-3-morpholinopropan-2-yl acetate perchlorate” is a chemical compound with the molecular formula C21H25ClN2O7 . It is a derivative of 9H-carbazole, a heterocyclic compound that has been known for many years as a component of optoelectronics and electroactive materials .

Synthesis Analysis

The synthesis of carbazole derivatives has been extensively studied. Carbazole can be easily functionalized at the N-position and then covalently linked with other monomers . For example, 2-(9H-carbazole-9-yl) ethyl methacrylate (CzEMA) monomer was chemically synthesized and electropolymerized on CFME as an active electrode material in 0.1 M sodium perchlorate (NaClO4)/acetonitrile (ACN) solution .Molecular Structure Analysis

The molecular structure of “1-(9H-carbazol-9-yl)-3-morpholinopropan-2-yl acetate perchlorate” includes a carbazole moiety, a morpholine ring, and an acetate group . The carbazole moiety is a tricyclic compound consisting of two benzene rings fused on either side of a pyrrole ring .Chemical Reactions Analysis

Carbazole and its derivatives are known for their high hole transporting capabilities and strong fluorescence . They can undergo a variety of chemical reactions, including electropolymerization . In one study, a carbazole derivative was electropolymerized on CFMEs in a sodium perchlorate/acetonitrile solution .Physical And Chemical Properties Analysis

Carbazole-based compounds are particularly attractive due to their important photochemical and thermal stability and good hole-transport ability . They are also known for their excellent optoelectronic properties and good thermo-gravimetric stability .科学研究应用

Organic Electronics and Optoelectronics

The carbazole moiety in this compound contributes to its excellent optoelectronic properties. Specifically, it exhibits:

- Electropolymerization : Carbazole derivatives can be electropolymerized to form conducting polymers with extended conjugation lengths. These materials find applications in nanodevices, organic solar cells, and electrochromic devices .

Polymeric Materials for Energy Storage

Carbazole-based polymers, including derivatives of this compound, are promising candidates for energy storage applications:

- Supercapacitors : Carbazole-containing polymers can serve as electrode materials due to their pseudocapacitive behavior .

Photovoltaics

In the realm of solar energy conversion:

- Dye-Sensitized Solar Cells (DSSCs) : Poly-3-(9H-carbazol-9-yl)propylmethacrylate (pCMA), a derivative of this compound, has been employed as a polymer gel electrolyte in DSSCs . These cells harness sunlight to generate electricity.

Electrocatalysis

The electropolymerization of carbazole derivatives onto electrodes can lead to interesting applications:

作用机制

The mechanism of action of carbazole derivatives is often related to their electronic properties. They are known for their excellent charge transport ability, making them suitable for a broad range of applications, such as biosensors, corrosion inhibition, photovoltaics, electroluminescent devices, field-effect transistors, and supercapacitors .

未来方向

Carbazole derivatives have a wide range of potential applications, and research in this area is ongoing. Future directions could include the development of new synthesis methods, the design of novel carbazole-based materials with improved properties, and the exploration of new applications in areas such as energy storage, sensing, and optoelectronics .

属性

IUPAC Name |

(1-carbazol-9-yl-3-morpholin-4-ylpropan-2-yl) acetate;perchloric acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O3.ClHO4/c1-16(24)26-17(14-22-10-12-25-13-11-22)15-23-20-8-4-2-6-18(20)19-7-3-5-9-21(19)23;2-1(3,4)5/h2-9,17H,10-15H2,1H3;(H,2,3,4,5) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSAWPFQKPWNVPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(CN1CCOCC1)CN2C3=CC=CC=C3C4=CC=CC=C42.OCl(=O)(=O)=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClN2O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B2865965.png)

![2-[1-[(4-methoxyphenyl)methyl]imidazol-2-yl]sulfanyl-N-propylacetamide](/img/structure/B2865974.png)

![4-{2-[4-(Propan-2-ylsulfanyl)phenyl]acetyl}-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2865976.png)

![8-[4-[(4-Chlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-(3-methylbutyl)purine-2,6-dione](/img/structure/B2865979.png)

![Ethyl 4-{[(2-bromo-4-formyl-6-methoxyphenoxy)acetyl]amino}benzoate](/img/structure/B2865982.png)

![5-Phenyl-5H-indeno[1,2-b]pyridin-5-ol](/img/structure/B2865983.png)